![molecular formula C17H23N3O4S2 B6475828 N-[1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640881-05-4](/img/structure/B6475828.png)
N-[1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Description
The compound is a complex organic molecule that includes a benzothiazole moiety (a bicyclic system consisting of a benzene ring fused to a thiazole ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a cyclopropane ring (a three-membered carbon ring). The molecule also contains several methoxy groups (-OCH3) and a sulfonamide group (-SO2NH2) .
Scientific Research Applications
- Application : N-[1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can be modified to create novel derivatives with potential therapeutic properties. Researchers explore its use in designing anti-inflammatory, anti-viral, anti-fungal, anti-cancer, and Parkinson’s disease treatments .
- Application : Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
- Application : Researchers have successfully obtained 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] using intramolecular α-amidoalkylation, demonstrating the compound’s synthetic versatility .
- Application : Novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase .
Medicinal Chemistry and Drug Development
Influenza Virus Polymerase Inhibitors
Green Catalysis and Intramolecular α-Amidoalkylation
HIV-1 Reverse Transcriptase Inhibition
Building Blocks for Natural Product Synthesis
properties
IUPAC Name |
N-[1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-23-13-7-8-14(24-2)16-15(13)18-17(25-16)20-9-3-4-11(10-20)19-26(21,22)12-5-6-12/h7-8,11-12,19H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFCVUYYDXCDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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